(2R)-3-azaniumyl-2-hydroxypropanoate
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Description
(2R)-3-azaniumyl-2-hydroxypropanoate is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2R)-3-azaniumyl-2-hydroxypropanoate involves the conversion of L-aspartic acid to the target compound through a series of chemical reactions.
Starting Materials
L-aspartic acid, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium nitrate, Sodium borohydride, Hydrogen peroxide, Acetic acid, Methanol, Wate
Reaction
Step 1: L-aspartic acid is reacted with sodium hydroxide to form sodium aspartate., Step 2: Sodium aspartate is treated with hydrochloric acid to form L-aspartic acid hydrochloride., Step 3: L-aspartic acid hydrochloride is reacted with sodium nitrite and sodium nitrate to form the diazonium salt., Step 4: The diazonium salt is reduced with sodium borohydride to form the corresponding amine., Step 5: The amine is oxidized with hydrogen peroxide in the presence of acetic acid to form the target compound, (2R)-3-azaniumyl-2-hydroxypropanoate., Step 6: The product is purified by recrystallization from methanol and water.
properties
IUPAC Name |
(2R)-3-azaniumyl-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-azaniumyl-2-hydroxypropanoate | |
CAS RN |
632-11-1 |
Source
|
Record name | (2R)-3-Amino-2-hydroxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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